molecular formula C12H10F3NO3S B5556897 N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B5556897
M. Wt: 305.27 g/mol
InChI Key: NIXGLEBQOOUAAX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that features a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of furan-2-ylmethanol with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Step 1: Furan-2-ylmethanol is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride.

    Step 2: Triethylamine is added as a base to neutralize the hydrochloric acid formed during the reaction.

    Step 3: The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)benzamide
  • N-(furan-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the trifluoromethyl group also imparts distinct properties that may not be present in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3S/c13-12(14,15)9-3-1-5-11(7-9)20(17,18)16-8-10-4-2-6-19-10/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGLEBQOOUAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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